molecular formula C23H17NO2S B14398203 (2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone) CAS No. 88330-37-4

(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)

Cat. No.: B14398203
CAS No.: 88330-37-4
M. Wt: 371.5 g/mol
InChI Key: LDTHHXXTMQEWMS-UHFFFAOYSA-N
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Description

(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone) is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique structure with a thiepino-pyrrole core, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method for preparing pyrrole derivatives . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often involves scalable and efficient synthetic routes. Catalytic processes, such as those involving palladium or ruthenium catalysts, are frequently employed to ensure high yields and purity . The use of ionic liquids as solvents can also enhance the regioselectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone) is unique due to its thiepino-pyrrole core, which combines the properties of both sulfur and nitrogen heterocycles. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

88330-37-4

Molecular Formula

C23H17NO2S

Molecular Weight

371.5 g/mol

IUPAC Name

(5-benzoyl-2-methylthiepino[4,5-c]pyrrol-7-yl)-phenylmethanone

InChI

InChI=1S/C23H17NO2S/c1-24-14-18-12-20(22(25)16-8-4-2-5-9-16)27-21(13-19(18)15-24)23(26)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

LDTHHXXTMQEWMS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(SC(=CC2=C1)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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